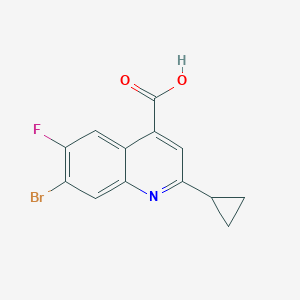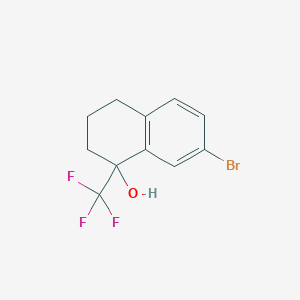
7-Bromo-1-hydroxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-1-hydroxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene is an organic compound that belongs to the class of naphthalenes. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a trifluoromethyl group attached to a tetrahydronaphthalene ring system. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1-hydroxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene typically involves multiple steps, starting from readily available precursors. One common synthetic route is as follows:
Bromination: The starting material, 1-hydroxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene, is subjected to bromination using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated bromination systems, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-1-hydroxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups or the ring system.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used to facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.
Major Products
Substitution: Products with different nucleophiles replacing the bromine atom.
Oxidation: Carbonyl compounds such as ketones or aldehydes.
Reduction: Reduced forms of the original compound with modified functional groups.
Applications De Recherche Scientifique
7-Bromo-1-hydroxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 7-Bromo-1-hydroxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Bromo-1-hydroxy-1-methyl-1,2,3,4-tetrahydronaphthalene: Similar structure but with a methyl group instead of a trifluoromethyl group.
7-Bromo-1-hydroxy-1-(difluoromethyl)-1,2,3,4-tetrahydronaphthalene: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
7-Bromo-1-hydroxy-1-(chloromethyl)-1,2,3,4-tetrahydronaphthalene: Similar structure but with a chloromethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 7-Bromo-1-hydroxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from other similar compounds
Propriétés
Formule moléculaire |
C11H10BrF3O |
|---|---|
Poids moléculaire |
295.09 g/mol |
Nom IUPAC |
7-bromo-1-(trifluoromethyl)-3,4-dihydro-2H-naphthalen-1-ol |
InChI |
InChI=1S/C11H10BrF3O/c12-8-4-3-7-2-1-5-10(16,9(7)6-8)11(13,14)15/h3-4,6,16H,1-2,5H2 |
Clé InChI |
JOHJSZNJDLIQQH-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=C(C=C2)Br)C(C1)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Amino-1-[3-(4-Boc-1-piperazinyl)propyl]pyrazole](/img/structure/B13708844.png)
![6-[(3',6'-Dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]hexylazanium;chloride](/img/structure/B13708861.png)

![2-[(4-Pyrazolyl)oxy]-N,N-dimethylethanamine](/img/structure/B13708870.png)
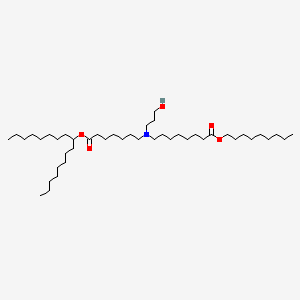
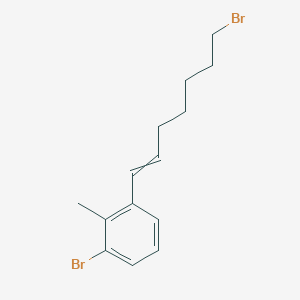

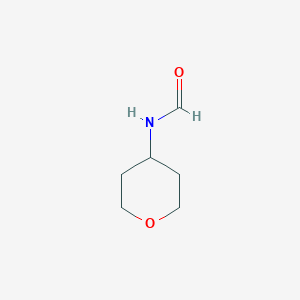
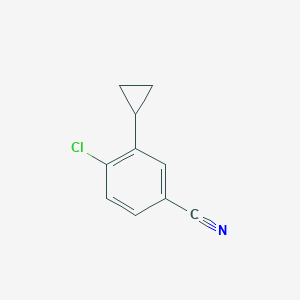
![Methyl 3,3,3-Trifluoro-2-[(methoxycarbonyl)imino]propanoate](/img/structure/B13708897.png)
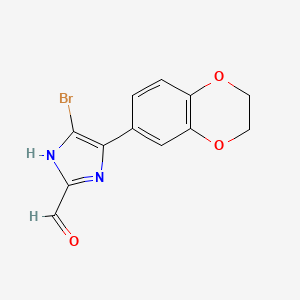
![[(E)-docos-13-enyl] acetate](/img/structure/B13708909.png)
